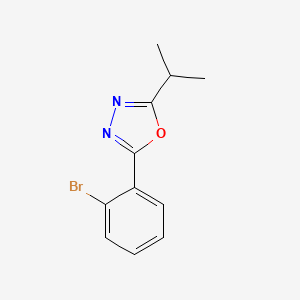

2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole

Beschreibung

Eigenschaften

Molekularformel |

C11H11BrN2O |

|---|---|

Molekulargewicht |

267.12 g/mol |

IUPAC-Name |

2-(2-bromophenyl)-5-propan-2-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C11H11BrN2O/c1-7(2)10-13-14-11(15-10)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |

InChI-Schlüssel |

GOZBTKMVGHTNOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=NN=C(O1)C2=CC=CC=C2Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of the Aryl Amide or Hydrazide Intermediate

The synthesis begins with the preparation of an aryl amide or hydrazide derivative, such as 3-(4-bromobenzoyl)propionic acid or its hydrazide, which serves as the precursor for the oxadiazole ring formation.

- Friedel-Craft acylation of bromobenzene with succinic anhydride in the presence of aluminum chloride to produce 3-(4-bromobenzoyl)propionic acid.

- Conversion of the acid to its hydrazide form via esterification followed by hydrazine hydrate treatment.

Formation of the N-Hydroxyamidine Derivative

The aryl hydrazide reacts with phosphoryl chloride (POCl₃) to generate an N-hydroxyamidine intermediate, which is pivotal for cyclization. This step involves refluxing the hydrazide with POCl₃, leading to dehydration and formation of the heterocyclic precursor.

Cyclization to Form the Oxadiazole Ring

The heterocyclic ring is formed through cyclization of the N-hydroxyamidine with an appropriate acylating agent or ester, often under reflux conditions. The reaction involves:

- Activation of the carboxylic acid derivative.

- Nucleophilic attack by the amidoxime or hydrazide nitrogen.

- Intramolecular cyclization to produce the 1,3,4-oxadiazole core.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Acylation | Bromobenzene + Succinic anhydride | Bromobenzene | Reflux, AlCl₃ catalyst | Produces 3-(4-bromobenzoyl)propionic acid |

| Hydrazide formation | Acid + Hydrazine hydrate | Ethanol | Reflux | Converts acid to hydrazide derivative |

| Amidoxime formation | Hydrazide + POCl₃ | Phosphorus oxychloride | Reflux | Generates N-hydroxyamidine intermediate |

| Cyclization | N-hydroxyamidine + acylating agent | Organic solvent (e.g., ethanol) | Reflux | Forms the oxadiazole ring |

Note: The removal of excess reagents and purification typically involve filtration, crystallization, and chromatography.

Supporting Data and Spectroscopic Confirmation

The synthesis is confirmed via spectral analyses:

- Infrared (IR) spectroscopy: Characteristic bands at 1746–1725 cm⁻¹ for C=O, and 1660–1645 cm⁻¹ for C=N.

- NMR spectroscopy: Chemical shifts consistent with aromatic protons, oxadiazole ring protons, and the isopropyl group.

- Mass spectrometry: Molecular ion peaks matching the expected molecular weight.

Research Findings and Variations

Recent studies have explored various modifications to optimize yields, introduce different substituents, and enhance biological activity:

- Use of different acylating agents to modify the aromatic ring.

- Alternative cyclization conditions employing microwave irradiation or catalysts to improve efficiency.

- Adoption of green chemistry approaches using solvent-free conditions or recyclable catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce hydroxylated or carbonylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

Wirkmechanismus

The mechanism of action of 2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the oxadiazole ring can contribute to its stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-(2-bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Insights from Comparative Analysis:

Substituent Position and Electronic Effects: Ortho vs. However, bromine’s electron-withdrawing nature could enhance electrophilic interactions. Electron-Withdrawing Groups (EWGs): Compounds with EWGs like methylsulfonyl (e.g., ) or nitro (e.g., ) at position 2 exhibit enhanced antibacterial and CNS depressant activities, respectively. The target compound’s bromine may mimic these effects.

However, excessive lipophilicity could reduce aqueous solubility.

Biological Activity Trends :

- Antimicrobial Potency : Methylsulfonyl and fluorophenyl groups (e.g., ) correlate with strong antibacterial activity, while bromophenyl derivatives (e.g., ) are less explored but may offer unique selectivity.

- Anticancer Activity : Chlorophenyl and fluorophenyl derivatives (e.g., ) show high growth inhibition, suggesting that halogenated aryl groups are critical for cytotoxicity.

Synthetic Accessibility :

- Methylthio or methylsulfonyl groups (e.g., ) are often introduced via oxidation or alkylation, whereas bromophenyl and isopropyl groups may require Suzuki coupling or nucleophilic substitution.

Biologische Aktivität

2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole is CHBrNO. The structure features a bromophenyl group and an isopropyl substituent on the oxadiazole ring, contributing to its biological activity. The compound's SMILES representation is CC(C)C1=NN=C(O1)Br, which indicates its structural complexity.

Biological Activity Overview

Research has identified various biological activities associated with oxadiazole derivatives. The following sections detail specific activities and findings related to 2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole.

Anticancer Activity

A significant area of research has focused on the anticancer properties of oxadiazole derivatives. For instance, studies have shown that compounds within this class exhibit inhibitory effects against various cancer cell lines.

Case Study:

A derivative similar to 2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole demonstrated an IC value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma and breast cancer models . Another derivative exhibited even lower IC values (e.g., 1.143 µM against renal cancer), indicating enhanced potency .

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives have also been evaluated for anti-inflammatory and analgesic properties. A study synthesized novel oxadiazoles that showed significant anti-inflammatory activity comparable to standard drugs such as indomethacin.

| Compound | Anti-inflammatory Activity (%) | Analgesic Activity (%) |

|---|---|---|

| 4c | 59.5 | 66.2 |

| 4i | 61.9 | 70.6 |

| Indomethacin | 64.3 | 63.2 |

These findings suggest that modifications to the oxadiazole structure can lead to compounds with improved therapeutic profiles .

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has been explored in various studies. Compounds derived from oxadiazoles have shown promising antibacterial activity with low minimum inhibitory concentrations (MICs). For example, some derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria .

The mechanisms through which 2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole exerts its biological effects are multifaceted:

- Enzyme Inhibition: Many oxadiazoles inhibit key enzymes involved in cancer progression and inflammation, including histone deacetylases (HDACs) and cyclooxygenases (COX).

- Cell Cycle Arrest: Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity: Some studies suggest that oxadiazoles may possess antioxidant properties that contribute to their protective effects against cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.